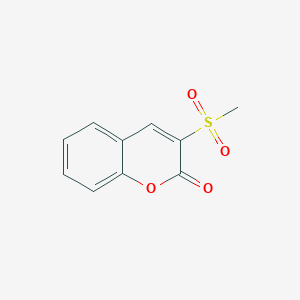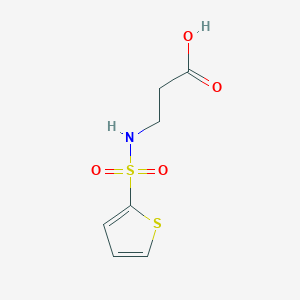
3-(Thiophene-2-sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a heterocyclic compound consisting of a five-membered ring made up of four carbon atoms and one sulfur atom . Propanoic acid is a carboxylic acid with the formula CH3CH2COOH . Sulfonamides are a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Synthesis Analysis
Thiophene can be synthesized through various methods, including the reaction of buta-1,3-diene and sulfur, facilitated by a phosphoric acid catalyst . The synthesis of a sulfonamide typically involves the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis
Thiophene has a five-membered ring structure with a fascinating resonance, or delocalization, of electrons across the ring . The sulfur atom in thiophene contributes one lone pair of electrons to this π-system .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . It is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Thiophene sulfonamide derivatives, including compounds similar to 3-(Thiophene-2-sulfonamido)propanoic acid, have been synthesized via Suzuki cross-coupling reactions. These compounds exhibited significant urease inhibition and hemolytic activities, with one derivative showing the highest urease inhibition activity. Additionally, their antibacterial activities were also investigated, highlighting their potential in therapeutic applications (Noreen et al., 2017).
Computational Analysis for Drug Design
- A computational study was conducted on thiophene sulfonamide derivatives, analyzing their structural, molecular orbitals, optical, and thermodynamic parameters. This research is crucial for understanding the stability and nonlinear optical responses of these compounds, which are important in drug design (Mubarik et al., 2021).
Inhibition of Carbonic Anhydrase Enzymes
- Thiophene-based sulfonamides, closely related to this compound, have shown potent inhibition effects on carbonic anhydrase I and II isoenzymes. This study contributes to the development of novel inhibitors, potentially useful in therapeutic contexts (Alım et al., 2020).
Chemical Synthesis and Modification
- Research has also focused on the synthesis of various thiophene sulfonamide derivatives for potential use in different scientific applications. These include studies on the synthesis of 5,6-Dihydro-6- methyl-4H- thieno [2,3-b] thiopyrane-4-one-2-sulfonamide and other related compounds (Wang Miao, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(thiophen-2-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c9-6(10)3-4-8-14(11,12)7-2-1-5-13-7/h1-2,5,8H,3-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHCOXJSXMMPHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B351194.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B351198.png)
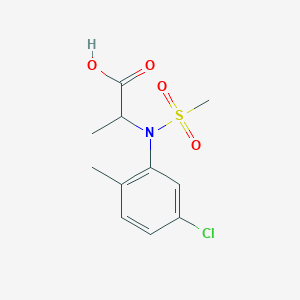
![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)
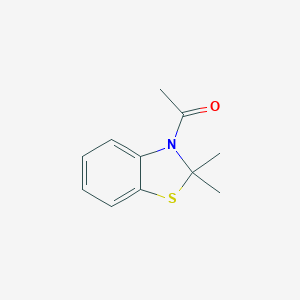

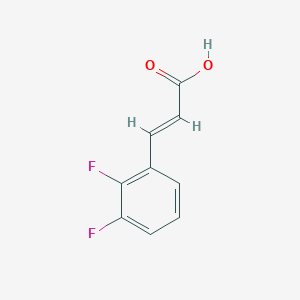

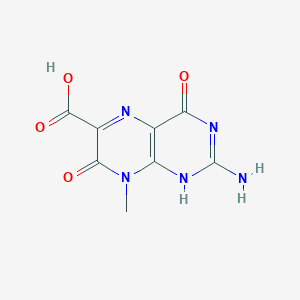

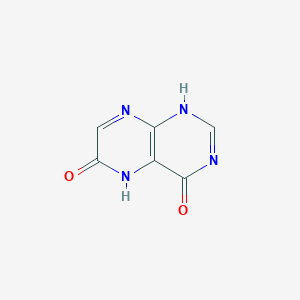
![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)

